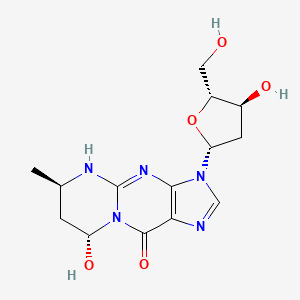
Cyclic 1,N(2)-propanodeoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic 1,N(2)-propanodeoxyguanosine, also known as this compound, is a useful research compound. Its molecular formula is C14H19N5O5 and its molecular weight is 337.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation and Detection of Cyclic 1,N2-Propanodeoxyguanosine Adducts
Cyclic 1,N2-propanodeoxyguanosine adducts are primarily formed when reactive aldehydes interact with DNA. The formation of these adducts can be detected using advanced techniques such as high-performance liquid chromatography (HPLC) and 32P-post-labeling methods.
- Detection Techniques :
- 32P-Post-Labeling : This method has been adapted for reliable detection of cyclic adducts in various biological samples, allowing for quantification at low levels (as low as 3 adducts per 109 nucleotides) .
- HPLC : Utilized for separating and identifying different adducts formed from reactions with aldehydes like acrolein and crotonaldehyde .
Genotoxicity and Carcinogenicity
Numerous studies have linked cyclic 1,N2-propanodeoxyguanosine adducts to genotoxic effects, contributing to cancer risk assessments.
- Crotonaldehyde Exposure : A study demonstrated that Fischer 344 rats exposed to crotonaldehyde showed significant levels of cyclic 1,N2-propanodeoxyguanosine adducts in various organs, indicating its potential carcinogenic effects .
- 2-Hexenal Interaction : Another investigation revealed the formation of these adducts upon exposure to 2-hexenal, a compound found in food, suggesting a dietary source of genotoxic risk .
Environmental Impact
Research has shown that exposure to environmental pollutants such as tobacco smoke can lead to the formation of cyclic 1,N2-propanodeoxyguanosine adducts.
- Tobacco Smoke Studies : Inhalation studies indicated that components in environmental tobacco smoke could significantly increase the levels of these DNA adducts in exposed individuals .
Implications for Cancer Risk Assessment
Understanding the formation and effects of cyclic 1,N2-propanodeoxyguanosine is crucial for evaluating cancer risks associated with dietary and environmental exposures.
| Compound | Source | Adduct Formation | Health Implications |
|---|---|---|---|
| Crotonaldehyde | Industrial Chemical | High levels detected in rat organs | Genotoxicity linked to cancer risk |
| Acrolein | Environmental Pollutant | Significant DNA damage observed | Potential contributor to lung cancer |
| 2-Hexenal | Dietary Source | Formation detected in vivo | Possible role in human carcinogenicity |
Propiedades
Número CAS |
85352-97-2 |
|---|---|
Fórmula molecular |
C14H19N5O5 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
(6R,8R)-8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6-,7+,8-,9-,10-/m1/s1 |
Clave InChI |
DKBDYPZFCQIHPX-JDDHQFAOSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
SMILES isomérico |
C[C@@H]1C[C@H](N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Key on ui other cas no. |
85352-97-2 |
Sinónimos |
C-1,N-PDGU cyclic 1,N(2)-propanodeoxyguanosine cyclic 1,N(2)-propanodeoxyguanosine, (6S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















